Carbodiimide

Beschreibung

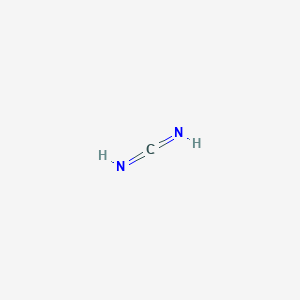

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/CH2N2/c2-1-3/h2-3H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKDCDLSJZCGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075188 | |

| Record name | Methanediimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-51-9 | |

| Record name | Carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Carbodiimide-Mediated Carboxyl Group Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbodiimides are a class of zero-length crosslinkers that are fundamental to the fields of bioconjugation, drug delivery, and peptide synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-dicyclohexylthis compound (DCC) are widely used to facilitate the formation of stable amide or ester bonds by activating carboxyl groups for reaction with primary amines or alcohols, respectively. This guide provides an in-depth examination of the underlying chemical mechanisms, quantitative analysis of reaction outcomes, and detailed protocols for practical application.

The Fundamental Activation Mechanism

The primary role of a this compound is to convert a carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack. The process is initiated by the reaction of the carboxylic acid with one of the double bonds of the this compound's N=C=N functional group.[1]

This reaction forms a key, highly reactive intermediate: the O-acylisourea .[2][3] This intermediate possesses a highly activated carbonyl group, making it an excellent leaving group and prime for reaction with a nucleophile, such as a primary amine. The successful reaction yields a stable amide bond and a soluble urea derivative as a byproduct.[4]

However, the O-acylisourea intermediate is notoriously unstable, particularly in aqueous solutions, and can proceed down several competing reaction pathways.[4][5] The efficiency and outcome of the conjugation are determined by the fate of this transient species.

Figure 1. Competing pathways in this compound activation of a carboxyl group.

Competing Reaction Pathways

-

Amide/Ester Formation (Desired Pathway): The O-acylisourea intermediate reacts with a primary amine (or alcohol) to form the desired amide (or ester) bond and a soluble urea byproduct. This is the productive pathway for conjugation.[4]

-

N-Acylurea Formation (Side Reaction): The intermediate can undergo an intramolecular O-to-N acyl migration to form a stable and unreactive N-acylurea.[3] This rearrangement is a common cause of reduced yield, and its formation is favored at higher temperatures.[6]

-

Anhydride Formation (Side Reaction): The O-acylisourea can react with a second molecule of the carboxylic acid to generate a symmetric anhydride. This anhydride is also reactive towards amines and can still lead to the desired amide product, but it represents an alternative, sometimes less efficient, pathway.[7]

-

Hydrolysis (Side Reaction): In aqueous environments, the unstable intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid and releases an N-substituted urea. This is a significant competing reaction that lowers the overall efficiency of the conjugation. The rate of EDC hydrolysis increases as the pH decreases from 7 to 4.[8]

Enhancing Efficiency with Additives: The Role of NHS

To combat the instability of the O-acylisourea intermediate and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are frequently incorporated into the reaction.[9]

The addition of NHS creates a two-step activation process:

-

EDC first activates the carboxyl group to form the O-acylisourea intermediate.

-

NHS rapidly reacts with this intermediate to form a semi-stable NHS-ester.

This NHS-ester is more stable in aqueous solution than the O-acylisourea, yet it is still highly reactive towards primary amines. This two-step process effectively converts the transient initial intermediate into a more manageable one, significantly improving coupling efficiency by minimizing hydrolysis and other side reactions.[9]

Figure 2. Two-step activation pathway using EDC and NHS/Sulfo-NHS.

Quantitative Analysis of Reaction Parameters

The efficiency of this compound coupling is highly dependent on reaction conditions. Optimizing these parameters is critical for maximizing yield and minimizing byproducts.

Effect of pH

The pH of the reaction medium is a critical variable. The initial activation of the carboxyl group with EDC is most efficient in acidic conditions (pH 4.5–6.0), which ensures the this compound is protonated and highly reactive.[10][11] However, the subsequent reaction of the activated ester with a primary amine is favored at a more neutral to slightly basic pH (7.2–8.0), where the amine is deprotonated and thus more nucleophilic.[12][13] This dichotomy is often addressed using a two-step protocol where the pH is adjusted after the initial activation.

| Buffer / pH Condition | Observation | Yield / Efficiency | Reference |

| pH 4.0 | EDC hydrolysis rate in pure water is ~5 x 10⁻⁴ s⁻¹ | Lower coupling efficiency due to rapid EDC hydrolysis | [8] |

| pH 5.5 | Optimal pH for EDC/NHS activation of carboxyl groups | High activation efficiency | [10] |

| pH 6.0 | MES Buffer | Recommended for activation step to avoid competing carboxyl/amine groups | - |

| pH 7.0 | EDC hydrolysis rate in pure water is ~1.5 x 10⁻⁵ s⁻¹ | Slower hydrolysis, but less efficient activation | [8] |

| pH 7.2 - 8.0 | PBS or Borate Buffer | Optimal for reaction of NHS-ester with primary amines | High conjugation efficiency |

Effect of Temperature and Additives on N-Acylurea Formation

The formation of the undesirable N-acylurea byproduct is sensitive to both temperature and the presence of certain additives. Lowering the reaction temperature can significantly suppress this side reaction.

| Condition (Precursor: 100 mM C3, Fuel: 50 mM EDC) | Max Anhydride Conc. | N-Acylurea Conc. | Anhydride Half-life | Reference |

| 5 °C | ~5 mM | ~10 mM | 16 min | [6] |

| 21 °C | ~5 mM | ~15 mM | Not specified | [6] |

| 35 °C | ~5 mM | ~20 mM | 4 min | [6] |

Additives such as pyridine have been shown to dramatically suppress N-acylurea formation, thereby increasing the fraction of EDC that is productively consumed.[14]

| Additive (10 mM) | EDC Fraction to Anhydride | EDC Fraction to N-Acylurea | Reference |

| None | ~60% | ~40% | [14] |

| 1,2,4-triazole | ~60% | ~40% | [14] |

| DMAP | ~60% | ~40% | [14] |

| Pyridine | 92% | 5% | [14] |

Experimental Protocols

Precise, validated protocols are essential for reproducible results in bioconjugation. Below are detailed methodologies for common applications of EDC/NHS chemistry.

Protocol 1: Two-Step Covalent Coupling of a Protein to a Second Protein

This method, adapted from Grabarek and Gergely, is designed to conjugate two proteins without causing self-polymerization of the second protein.[12]

Materials:

-

Protein #1 (with carboxylates): Prepared at 1 mg/mL in Activation Buffer.

-

Protein #2 (with amines): Prepared in Coupling Buffer.

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[15]

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2.[15]

-

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)this compound HCl.

-

Sulfo-NHS: N-hydroxysulfosuccinimide.

-

Quenching Reagent: 2-Mercaptoethanol (for EDC) and Hydroxylamine-HCl (for NHS-esters).

-

Purification: Desalting column (e.g., Sephadex G-25).

Procedure:

-

Reagent Equilibration: Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening the vials to prevent moisture condensation.

-

Activation of Protein #1:

-

To 1 mL of Protein #1 solution, add 0.4 mg EDC (~2 mM final concentration) and 1.1 mg Sulfo-NHS (~5 mM final concentration).[12]

-

Mix gently and allow the reaction to proceed for 15 minutes at room temperature.

-

-

Quench EDC:

-

Add 1.4 µL of 2-mercaptoethanol to the reaction mixture (final concentration of 20 mM) to quench any unreacted EDC.[12] This prevents EDC from acting on Protein #2.

-

-

Buffer Exchange (Optional but Recommended):

-

Remove excess activation and quenching reagents by passing the solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also adjusts the pH for the next reaction.

-

-

Conjugation to Protein #2:

-

Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.[12]

-

-

Final Quench:

-

Add hydroxylamine to a final concentration of 10 mM to quench the reaction by hydrolyzing any unreacted Sulfo-NHS esters.[12]

-

-

Purification:

-

Purify the final protein-protein conjugate from excess reagents and byproducts using a desalting column or dialysis.

-

Protocol 2: One-Step Immobilization of a Peptide to a Carrier Protein (e.g., KLH)

This protocol is a simpler, one-step method suitable for creating immunogens where some degree of polymerization is acceptable.[15]

Materials:

-

Carrier Protein: Keyhole Limpet Hemocyanin (KLH).

-

Peptide (with carboxylate or amine): The molecule to be conjugated.

-

Conjugation Buffer: 0.1 M MES, pH 4.5-5.0.[15]

-

EDC: Freshly prepared solution (e.g., 10 mg/mL in ultrapure water).

-

Purification: Desalting column.

Procedure:

-

Reconstitute Carrier and Peptide:

-

Dissolve 2 mg of lyophilized KLH in 200 µL of Conjugation Buffer.

-

Dissolve 1-2 mg of the peptide in 500 µL of Conjugation Buffer.

-

Combine the carrier protein and peptide solutions.

-

-

Prepare and Add EDC:

-

Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.

-

Add 50 µL of this EDC solution to the carrier-peptide mixture. Note: The amount of EDC may need to be optimized to prevent precipitation.[15]

-

-

Reaction:

-

Allow the mixture to react for 2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove non-conjugated peptide and reaction byproducts by passing the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

For long-term storage, sterile filter the conjugate and store at 4°C or -20°C.

-

Figure 3. General experimental workflow for a two-step EDC/NHS conjugation.

Conclusion

This compound chemistry is a powerful and versatile tool for creating covalent linkages between molecules. A thorough understanding of the central role of the O-acylisourea intermediate and its competing reaction pathways is paramount for designing successful conjugation strategies. By carefully controlling reaction parameters such as pH and temperature, and by utilizing stabilizing additives like NHS, researchers can significantly enhance reaction yields and obtain purer conjugates. The protocols provided herein offer robust starting points for a variety of applications, though optimization for specific molecules and desired outcomes remains a critical component of the experimental process.

References

- 1. peptide.com [peptide.com]

- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. manuals.plus [manuals.plus]

carbodiimide chemistry for beginners in biological research

An In-depth Technical Guide to Carbodiimide Chemistry for Biological Research

Introduction to this compound Chemistry

This compound chemistry is a fundamental tool in biological research, enabling the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[1] This process, often referred to as bioconjugation, is essential for a wide range of applications, from creating immunogens for antibody production to immobilizing proteins on surfaces for biosensors.[1][2] Carbodiimides are classified as "zero-length" crosslinkers because no part of the this compound molecule becomes part of the final covalent bond between the two target molecules.[2][3] The most commonly used this compound in biological research is 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC or EDAC), which is valued for its water solubility and compatibility with biological molecules under mild reaction conditions.[1][4] This guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical protocols for utilizing this compound chemistry in a laboratory setting.

Core Reaction Mechanisms

The fundamental mechanism of this compound chemistry involves the activation of a carboxyl group to make it susceptible to nucleophilic attack by a primary amine.[5] This process can be performed in a single step or a more controlled two-step reaction with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

One-Step EDC-Mediated Amide Bond Formation

In the one-step method, EDC reacts directly with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This intermediate can then react with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[3] However, this O-acylisourea intermediate is prone to two competing side reactions: hydrolysis in an aqueous environment, which regenerates the original carboxyl group, and rearrangement to a stable N-acylurea, which is an irreversible side product.[3][6]

Caption: One-Step this compound (EDC) Reaction Pathway.

Two-Step EDC/NHS-Mediated Amide Bond Formation

To improve efficiency and control, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often included in the reaction.[3] In this two-step process, EDC first activates the carboxyl group to form the O-acylisourea intermediate, which then immediately reacts with NHS to form a semi-stable NHS ester.[4][7] This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and can be purified and stored for later use.[3] The amine-reactive NHS ester can then be reacted with a primary amine-containing molecule in a separate step, often at a more physiological pH, to form the final amide bond.[3][4]

Caption: Two-Step this compound (EDC/NHS) Reaction Pathway.

Key Reagents and Properties

While several carbodiimides exist, EDC and DCC are the most prevalent. Their distinct properties dictate their primary applications.

| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (N,N'-dicyclohexylthis compound) |

| Solubility | Water-soluble (>200 g/L).[8][9] | Water-insoluble; used in organic solvents (DCM, DMF).[1][3] |

| Primary Use | Bioconjugations in aqueous buffers (proteins, peptides, nucleic acids).[1][10] | Organic synthesis, peptide synthesis, manufacturing of NHS-esters.[3][6] |

| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble, easily removed by extraction/dialysis).[3][8] | Dicyclohexylurea (DCU) (insoluble in most organic solvents, removed by filtration).[1][10] |

| Handling | Solid hydrochloride salt, relatively easy to handle.[3] | Waxy solid, often melted for dispensing; potent allergen.[8][10] |

Optimizing the Reaction: Key Parameters

The efficiency of this compound-mediated crosslinking is highly dependent on several experimental parameters.[2] Careful optimization is critical to maximize yield and minimize side reactions.

| Parameter | Optimal Condition | Rationale & Notes |

| pH | Activation (Step 1): pH 4.5 - 6.0 [3][9][11] Coupling (Step 2): pH 7.2 - 8.0 [12][13] | The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment.[3] However, the subsequent reaction with primary amines is more efficient at a neutral to slightly basic pH.[13] |

| Buffer Type | MES (2-(N-morpholino)ethanesulfonic acid) [1][3] | MES is an ideal buffer as it lacks carboxyl and primary amine groups that would otherwise compete in the reaction.[3] Buffers containing phosphates or carboxylates (e.g., Acetate, Citrate) should be avoided as they can participate in side reactions.[1][14] Amine-containing buffers (e.g., Tris, Glycine) will quench the reaction.[12] |

| Stoichiometry | Molar excess of EDC and NHS over carboxyl groups. | A common starting point is a 2-5 mM concentration of NHS and a 2-4 mM concentration of EDC.[4][8] The exact ratios should be optimized for each specific application. |

| Temperature | Room Temperature | Most protocols proceed efficiently at room temperature. |

| Reaction Time | Activation: 15 minutes.[4][13] Coupling: 2 hours to overnight.[11][12] | The O-acylisourea intermediate is short-lived; therefore, the activation step is typically brief.[1] The coupling to the amine can proceed for a longer duration to maximize conjugation. |

Common Applications in Biological Research

The versatility of EDC chemistry makes it a cornerstone of many biological techniques:

-

Immunogen Preparation: Small molecules or peptides (haptens) that are not immunogenic on their own can be conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to elicit a robust immune response for antibody production.[1][12]

-

Surface Immobilization: Proteins, antibodies, or peptides can be covalently attached to solid supports such as magnetic beads, agarose resin, or microplates for applications like affinity purification or ELISA.[1]

-

Fluorescent Labeling: Amine-containing fluorescent dyes or biotin probes can be conjugated to the carboxyl groups on a protein (C-terminus or Asp/Glu residues) for detection and visualization.[1]

-

Protein-Protein Crosslinking: EDC can be used to crosslink proteins that interact, helping to study protein complexes and their functions.[2]

Experimental Protocols

Below are detailed protocols for common applications of this compound chemistry. Note: EDC is moisture-sensitive and should be equilibrated to room temperature before opening. Aqueous solutions of EDC are not stable and should be prepared immediately before use.[1]

Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS

This method is ideal for creating protein conjugates while minimizing the risk of self-polymerization of the second protein, as it is never exposed to the EDC crosslinker.[12]

Materials:

-

Protein #1 (to be activated)

-

Protein #2 (containing primary amines)

-

EDC (MW: 191.70)

-

Sulfo-NHS (MW: 217.14)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[12]

-

2-Mercaptoethanol (to quench EDC)

-

Hydroxylamine-HCl (to quench NHS-ester reaction)

-

Desalting column

Procedure:

-

Prepare 1 mg/mL of Protein #1 in 1 mL of Activation Buffer.

-

Immediately before use, prepare EDC and Sulfo-NHS solutions. Add 0.4 mg EDC (final conc. ~2 mM) and 1.1 mg Sulfo-NHS (final conc. ~5 mM) to the Protein #1 solution.[13]

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Quench the EDC by adding 1.4 µL of 2-mercaptoethanol (final conc. 20 mM).[13] This prevents EDC from reacting with Protein #2.

-

(Optional but Recommended) Remove excess crosslinker and quenching reagent by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (PBS). This also exchanges the protein into the optimal buffer for the next step.

-

Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM. This hydrolyzes any unreacted NHS esters.[12]

-

Purify the final protein conjugate from excess reagents and byproducts using a desalting column or dialysis.

Caption: Experimental Workflow for Two-Step Protein Conjugation.

Protocol 2: Conjugating a Peptide Hapten to a Carrier Protein (e.g., BSA)

This one-step method is commonly used to generate immunogens.

Materials:

-

Carrier Protein (e.g., BSA, KLH)

-

Peptide Hapten (must contain a carboxyl group)

-

EDC

-

Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[12]

-

Desalting column

Procedure:

-

Dissolve 2 mg of BSA in 200 µL of Conjugation Buffer.

-

Dissolve 1-2 mg of the peptide hapten in 500 µL of Conjugation Buffer.

-

Combine the carrier protein and peptide solutions.

-

Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.

-

Add 100 µL of the EDC solution to the carrier-peptide mixture.[12][13] Note: If precipitation occurs, the amount of EDC should be reduced.[12]

-

React for 2 hours at room temperature with gentle stirring.

-

Remove excess EDC and unconjugated peptide by passing the solution through a desalting column equilibrated with PBS.

-

The purified immunogen can be stored at 4°C or -20°C.[12]

Troubleshooting and Side Reactions

| Problem | Probable Cause | Solution |

| Low Conjugation Yield | Hydrolysis of intermediate: The O-acylisourea (or NHS ester) intermediate is being hydrolyzed by water before it can react with the amine.[3] | Use the two-step NHS method to create a more stable intermediate.[3] Ensure buffers are fresh and at the correct pH. Work quickly during the activation step. |

| Incorrect Buffer: Buffer contains competing nucleophiles (amines like Tris) or carboxylates.[1][12] | Use a non-competing buffer such as MES for activation and PBS for coupling.[3] | |

| Inactive EDC: EDC is hydrolyzed by moisture during storage. | Store EDC desiccated at -20°C. Equilibrate to room temperature before opening. Prepare EDC solutions immediately before use.[1] | |

| Protein Precipitation | Intra/Inter-molecular crosslinking: EDC is crosslinking carboxyls and amines within the same protein or between multiple copies of the same protein.[8] | Optimize the molar ratio of EDC. Perform the reaction in a more concentrated protein solution to favor reaction with the target molecule.[8] |

| Excess EDC: Too much EDC can cause protein aggregation.[12] | Reduce the amount of EDC used in the reaction.[12] | |

| No or Poor Reactivity | Absence of accessible groups: The target carboxyl or amine groups on the protein are buried within its 3D structure and are not accessible to the reagents. | Denature the protein slightly if its native conformation is not required. Use a different conjugation chemistry that targets other functional groups (e.g., maleimide chemistry for thiols). |

| Unexpected Modification | N-acylurea formation: A side reaction where the O-acylisourea rearranges to a stable N-acylurea, modifying the carboxyl group irreversibly without conjugation.[3][6] | This side reaction is minimized by using NHS/Sulfo-NHS, which rapidly converts the O-acylisourea to an NHS ester.[10] Using solvents with low dielectric constants can also reduce this, though this is less applicable to bioconjugation.[6] |

References

- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. interchim.fr [interchim.fr]

- 9. youtube.com [youtube.com]

- 10. peptide.com [peptide.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. manuals.plus [manuals.plus]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of EDC and DCC in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Carbodiimides are a class of highly effective dehydrating agents, pivotal in the formation of amide and ester bonds in modern organic synthesis. Among them, N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) are two of the most prominent coupling agents.[1][2] They facilitate the covalent linkage of a carboxyl group with a primary amine, a fundamental transformation in peptide synthesis, bioconjugation, and the development of complex therapeutic molecules.[3][4][5] While both reagents operate through a similar mechanistic pathway, their distinct physicochemical properties dictate their specific applications, advantages, and limitations.[2][6]

This technical guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of EDC and DCC in organic synthesis.

Core Mechanism of this compound-Mediated Coupling

The primary function of a this compound (RN=C=NR) is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by a nucleophile, such as a primary amine, to form a stable amide bond, releasing a urea derivative as a byproduct.[4][7][8]

The general steps are:

-

Activation: The carboxyl group of a molecule attacks the central carbon of the this compound.[8][9]

-

Intermediate Formation: This forms the O-acylisourea intermediate, which is a potent acylating agent with a good leaving group.[4][8][9]

-

Nucleophilic Attack: A primary amine attacks the carbonyl carbon of the activated intermediate.[10]

-

Bond Formation & Byproduct Release: A stable amide bond is formed, and the this compound is converted into a urea byproduct.[9][10]

Caption: General mechanism of DCC-mediated amide bond formation.

A significant challenge with the O-acylisourea intermediate is its propensity to rearrange into an unreactive N-acylurea byproduct, particularly with sterically hindered substrates or weak nucleophiles. To mitigate this and to suppress potential racemization of chiral carboxylic acids (especially amino acids), additives like N-hydroxysuccinimide (NHS), its water-soluble analog (sulfo-NHS), or 1-hydroxybenzotriazole (HOBt) are often employed.[4][11][12] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (e.g., an NHS ester), which then efficiently reacts with the amine.[1][13]

Caption: Two-step EDC coupling pathway involving an NHS ester intermediate.

Comparative Analysis: EDC vs. DCC

The choice between EDC and DCC is primarily dictated by the reaction solvent and the nature of the substrates.[2][6] EDC, typically handled as a hydrochloride salt (EDC·HCl), is renowned for its water solubility, making it the reagent of choice for bioconjugation and reactions in aqueous buffers.[1][2][3][10] In contrast, DCC is a hydrophobic, waxy solid ideal for use in anhydrous organic solvents.[2][8][9]

| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (N,N'-Dicyclohexylthis compound) |

| Solubility | Water-soluble; also soluble in organic solvents like DCM, DMF.[2][10][14] | Insoluble in water; highly soluble in organic solvents like DCM, THF, DMF.[2][9][15] |

| Primary Use Case | Aqueous-phase reactions, bioconjugation (proteins, nucleic acids), immobilizing biomolecules.[1][3][5] | Standard organic synthesis in non-aqueous solvents, peptide synthesis, esterification.[2][8][9][16] |

| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea | N,N'-dicyclohexylurea (DCU) |

| Byproduct Removal | Water-soluble; removed by simple aqueous extraction (workup).[2][5][10] | Insoluble in most organic solvents; removed by filtration.[2][9][11][17] |

| Reaction pH | Typically employed in the 4.0-6.0 pH range for activation.[10] | Not applicable (used in non-aqueous media). |

| Handling | Often used as a stable hydrochloride salt (EDC·HCl).[5][10] | Waxy, low-melting point solid.[9][15] |

| Advantages | Easy byproduct removal, ideal for sensitive biological molecules.[2][5] | Cost-effective, easy byproduct filtration in organic synthesis.[2][16] |

| Disadvantages | Byproduct can be difficult to remove from some non-polar products. | DCU can be difficult to remove completely from non-polar products; not suitable for aqueous reactions.[9][10] |

Applications in Synthesis and Drug Development

Both EDC and DCC are versatile reagents with broad applications beyond simple amide bond formation.

-

Peptide Synthesis: This is the most prominent application for both reagents.[3] DCC was historically a cornerstone of both liquid-phase and solid-phase peptide synthesis.[4][8][15] EDC is also widely used, especially when aqueous conditions are required or when the resulting urea byproduct's solubility is advantageous for purification.[3][10]

-

Bioconjugation: EDC is the gold standard for conjugating molecules to proteins, antibodies, and nucleic acids.[3][14] This is critical in drug development for creating antibody-drug conjugates (ADCs), attaching fluorescent labels, and immobilizing enzymes or antibodies onto solid supports for affinity purification or biosensors.[1][3]

-

Esterification: DCC is famously used in the Steglich esterification to form esters from carboxylic acids and alcohols, including sterically hindered tertiary alcohols, in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]

-

Other Dehydration Reactions: As powerful dehydrating agents, carbodiimides can facilitate other transformations, such as the synthesis of acid anhydrides from two equivalents of a carboxylic acid, the conversion of primary amides to nitriles, and the Pfitzner-Moffatt oxidation of alcohols to aldehydes or ketones (using DCC in combination with DMSO).[9][11][16]

Experimental Protocols

Detailed methodologies are crucial for successful coupling reactions. Below are general protocols for typical DCC and EDC-mediated couplings.

This protocol describes a typical procedure for coupling a carboxylic acid and a primary amine in an organic solvent.[12][18][19]

-

Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.) and, if used, an additive like HOBt (1.1 eq.) in an anhydrous organic solvent (e.g., DCM, DMF) under an inert atmosphere.[12]

-

Amine Addition: Add the amine (1.0-1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.0 eq.) to neutralize it.[12]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring. This helps to minimize side reactions, such as racemization and N-acylurea formation.[18][20]

-

DCC Addition: In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.[12][19]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 to 24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Workup & Purification: Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.[9][17] The filtrate is then subjected to a standard aqueous workup, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is purified, typically by column chromatography.[12][18]

This two-step protocol is ideal for conjugating a small molecule or protein to a primary amine on another protein, minimizing protein self-conjugation.[21][22][23]

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.[22] Prepare fresh solutions of EDC and Sulfo-NHS in an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0). Amine-free buffers are critical.[21][22]

-

Activation of Carboxyl Groups: Dissolve the protein to be activated (Protein #1) in the Activation Buffer. Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a 2-10 fold molar excess of EDC/Sulfo-NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature.[21][22]

-

Removal of Excess Reagents (Optional but Recommended): To prevent unwanted reactions with the second protein, remove excess and hydrolyzed crosslinkers using a desalting column or dialysis against a "Coupling Buffer" (e.g., PBS, pH 7.2-8.0).[21][23]

-

Conjugation: Immediately add the activated Protein #1 to the amine-containing molecule (Protein #2) in the Coupling Buffer. The higher pH of this buffer facilitates the reaction with primary amines.

-

Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle mixing.[23]

-

Quenching: Add a quenching solution (e.g., 1 M Tris or hydroxylamine, final concentration ~20-50 mM) to consume any remaining active NHS-esters and stop the reaction.[22]

-

Purification: Purify the final conjugate from byproducts and unreacted molecules using size-exclusion chromatography, dialysis, or another suitable purification method.

References

- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. The Role of Dicyclohexylthis compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. N,N'-Dicyclohexylthis compound - Wikipedia [en.wikipedia.org]

- 10. 1-Ethyl-3-(3-dimethylaminopropyl)this compound - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. EDC - Enamine [enamine.net]

- 15. Dicyclohexylthis compound | PPTX [slideshare.net]

- 16. DCC - Enamine [enamine.net]

- 17. Workup [chem.rochester.edu]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. peptide.com [peptide.com]

- 20. orgosolver.com [orgosolver.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. benchchem.com [benchchem.com]

- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

The Versatility of Carbodiimides: A Technical Guide to their Applications in Nanotechnology and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Carbodiimide chemistry, a cornerstone of bioconjugation and crosslinking, has emerged as a pivotal tool in the advancement of nanotechnology and materials science. The ability of carbodiimides to efficiently form amide bonds between carboxyl and amine groups under mild, aqueous conditions has made them indispensable for the functionalization of nanoparticles, the development of sophisticated drug delivery systems, and the engineering of biocompatible materials with tailored properties. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, detailed experimental protocols for key applications, quantitative data on material properties, and troubleshooting strategies for common challenges.

Fundamentals of this compound Chemistry

Carbodiimides are a class of organic compounds containing the functional group R-N=C=N-R'. The most commonly employed carbodiimides in nanotechnology and materials science are 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC or EDAC), which is water-soluble, and N,N'-dicyclohexylthis compound (DCC), which is soluble in organic solvents.[1][2] The primary application of these reagents is to activate carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine to form a stable amide bond, with the this compound being released as a soluble urea byproduct.[2]

To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous environments and reacts efficiently with primary amines to form the desired amide linkage.[1] This two-step process provides greater control over the conjugation reaction, minimizing unwanted side reactions.[3]

Applications in Nanotechnology

This compound chemistry is extensively used for the surface functionalization of a wide array of nanoparticles, including gold nanoparticles, quantum dots, and polymeric nanoparticles.[1][4] This surface modification is crucial for enhancing stability, biocompatibility, and for the attachment of targeting ligands in drug delivery and diagnostic applications.[5]

Bioconjugation to Nanoparticles

The covalent attachment of biomolecules such as antibodies, peptides, and nucleic acids to the surface of nanoparticles is a key step in the development of targeted therapies and diagnostic agents.[4] this compound-mediated coupling provides a robust method for achieving this.

Table 1: Quantitative Data on this compound-Mediated Nanoparticle Conjugation

| Nanoparticle Type | Ligand | This compound Used | Reported Efficiency/Loading | Reference |

| Superparamagnetic Iron Oxide NPs | Antibody | EDC/NHS | Higher extent and efficiency compared to this compound alone | [6] |

| CdSe/ZnS Quantum Dots | Antibody | EDC | Limit of detection of 0.38 ng/mL in a FLISA assay | [4] |

| PLGA-PEG-COOH NPs | CD8a antibodies | EDC/NHS | 25 or 50 µg of antibodies per 1 mg of NPs | [7] |

Experimental Protocol: EDC/NHS Conjugation of Antibodies to Carboxylated Nanoparticles

This protocol provides a general two-step method for the covalent conjugation of antibodies to carboxylated nanoparticles.[8][9]

Materials:

-

Carboxylated Nanoparticles

-

Antibody (or other amine-containing biomolecule)

-

Activation Buffer: 50 mM MES, pH 6.0[8]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5[8]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]this compound)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 100 mM Tris or ethanolamine, pH 8.0[8]

-

Washing Buffer: PBS with 0.05% Tween-20[8]

-

Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide) and stabilizer (e.g., 1% BSA)

Procedure:

-

Particle Preparation:

-

Resuspend the carboxylated nanoparticles in Activation Buffer.

-

Centrifuge to pellet the nanoparticles and discard the supernatant. Repeat this washing step twice.

-

-

Activation:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. The optimal concentrations should be determined empirically but a starting point is a molar excess relative to the available carboxyl groups.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

-

-

Washing:

-

Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS.

-

Resuspend the pellet in Coupling Buffer. Repeat this washing step twice.

-

-

Conjugation:

-

Dissolve the antibody in Coupling Buffer.

-

Add the antibody solution to the activated nanoparticle suspension.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Quenching:

-

Add the Quenching Solution to block any unreacted NHS-esters.

-

Incubate for 30 minutes at room temperature.

-

-

Final Washing and Storage:

-

Centrifuge the conjugated nanoparticles and wash three times with Washing Buffer to remove unbound antibody and quenching reagents.

-

Resuspend the final conjugate in Storage Buffer.

-

Applications in Materials Science

In materials science, carbodiimides are instrumental in the crosslinking of polymers to form hydrogels and scaffolds for tissue engineering, as well as for modifying the surfaces of various materials to enhance their performance.[10][11]

Hydrogel Formation and Crosslinking

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound crosslinking is a widely used method to improve the mechanical properties and stability of natural polymer-based hydrogels, such as those made from gelatin and collagen.[12][13]

Table 2: Mechanical Properties of this compound-Crosslinked Hydrogels

| Polymer | Crosslinker Concentration | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Gelatin | EDC/NHS | 99.43 | - | - | [10] |

| Collagen-Gelatin | EDC/NHS | Increased with collagen incorporation | - | - | [13] |

| Gelatin/CMC | 14 mmol/L EDC | 1.48 - 4.80 | - | - | [14] |

| Type II Collagen | 20 mM EDC | - | 0.35 - 0.60 | 111.83 - 159.23 | [15] |

| Type II Collagen | 200 mM EDC | - | 0.35 - 0.60 | 111.83 - 159.23 | [15] |

Note: Direct comparison of values should be done with caution due to variations in experimental conditions.

Experimental Protocol: Fabrication of a Crosslinked Gelatin Hydrogel

This protocol describes the preparation of a gelatin hydrogel crosslinked with EDC/NHS.[12][16]

Materials:

-

Gelatin powder

-

Distilled water

-

EDC

-

NHS

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Gelatin Solution Preparation:

-

Dissolve gelatin powder in distilled water at a desired concentration (e.g., 5% w/v) by stirring at 40°C until a homogenous solution is formed.[12]

-

-

Crosslinker Addition:

-

Prepare fresh solutions of EDC and NHS in distilled water.

-

Add the EDC and NHS solutions dropwise to the gelatin solution while stirring. The mass ratio of Gelatin:EDC:NHS can be varied to control the crosslinking density (e.g., 12:1:1).[17]

-

-

Hydrogel Formation:

-

Purification:

-

To remove unreacted crosslinkers and byproducts, immerse the hydrogel in distilled water, changing the water several times over a 24-hour period.[12]

-

-

Lyophilization (optional):

-

For a porous scaffold, freeze the hydrogel at -20°C followed by -80°C, and then lyophilize.[12]

-

Characterization and Troubleshooting

Characterization Techniques: Successful this compound-mediated modification can be confirmed using a variety of analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds.[13][18]

-

Scanning Electron Microscopy (SEM): To visualize the morphology and porosity of crosslinked scaffolds.[18]

-

Mechanical Testing: To determine properties such as Young's modulus, tensile strength, and elongation at break.[10][15]

-

Dynamic Light Scattering (DLS): To measure the size and size distribution of functionalized nanoparticles.

-

Zeta Potential Measurement: To assess changes in the surface charge of nanoparticles after functionalization.

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low conjugation/crosslinking efficiency | - Hydrolysis of EDC and/or NHS-ester intermediate- Inactive EDC/NHS reagents- Incorrect pH for activation or coupling- Presence of competing nucleophiles (e.g., Tris buffer) | - Prepare EDC/NHS solutions immediately before use and use quickly.- Store EDC/NHS reagents in a desiccator at -20°C.- Use MES buffer (pH 4.5-6.0) for activation and PBS or borate buffer (pH 7.2-8.5) for coupling.[8]- Use non-amine and non-carboxylate buffers. |

| Nanoparticle aggregation | - Change in surface charge after activation- High concentration of reagents or nanoparticles | - Optimize the concentration of EDC, NHS, and the biomolecule.- Add stabilizers like BSA after conjugation.- Perform conjugation at a lower nanoparticle concentration. |

| Inconsistent results | - Variability in reagent quality- Incomplete removal of byproducts | - Use high-purity, fresh reagents.- Ensure thorough washing steps to remove urea byproducts and unreacted reagents. |

Conclusion

This compound chemistry, particularly the EDC/NHS system, remains a powerful and versatile tool in nanotechnology and materials science. Its ability to form stable amide bonds under biocompatible conditions has enabled significant progress in drug delivery, tissue engineering, and diagnostics. By understanding the fundamental reaction mechanism, optimizing experimental protocols, and employing appropriate characterization techniques, researchers can effectively harness the potential of carbodiimides to create novel and functional nanomaterials and biomaterials. This guide serves as a foundational resource for scientists and professionals seeking to apply this essential chemistry in their research and development endeavors.

References

- 1. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. This compound Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. scielo.br [scielo.br]

- 4. Methods for Conjugating Antibodies with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. oceannanotech.com [oceannanotech.com]

- 10. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cross-Linking Electrospun Type II Collagen Tissue Engineering Scaffolds with this compound in Ethanol - ProQuest [proquest.com]

- 16. The Effect of this compound Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Preparation and properties of EDC/NHS mediated crosslinking poly (gamma-glutamic acid)/epsilon-polylysine hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Bond: An In-depth Technical Guide to Carbodiimide Coupling Agents

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

Carbodiimide coupling agents are indispensable tools in the modern molecular laboratory, serving as the molecular "glue" for forging stable amide bonds. Their utility is central to a vast array of applications, from the synthesis of novel therapeutic peptides to the development of sophisticated diagnostic assays. This technical guide provides an in-depth exploration of the core features of this compound coupling agents, offering a practical resource for professionals in research and drug development.

Core Principles of this compound-Mediated Coupling

This compound coupling is a powerful method for forming an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The fundamental mechanism involves the activation of the carboxyl group by the this compound, rendering it susceptible to nucleophilic attack by the amine. This process is a cornerstone of bioconjugation and peptide synthesis, prized for its efficiency under mild reaction conditions that preserve the integrity of sensitive biomolecules.[1]

The reaction proceeds via a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine to form a stable amide bond, regenerating the this compound as a soluble urea byproduct. However, the O-acylisourea intermediate is susceptible to hydrolysis, which can diminish coupling efficiency, and can also rearrange to a stable N-acylurea, an undesired side reaction.[2] To mitigate these issues and enhance reaction yields, activators or additives are frequently employed.

A Comparative Look at Common this compound Coupling Agents

The choice of this compound agent is dictated by the specific requirements of the reaction, including solvent compatibility and the nature of the molecules to be coupled. The most prominently used carbodiimides are EDC, DCC, and DIC.

| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) | DCC (N,N'-Dicyclohexylthis compound) | DIC (N,N'-Diisopropylthis compound) |

| Solubility | Water-soluble[1][3][4] | Insoluble in water, soluble in organic solvents (DCM, DMF)[1][4][5] | Insoluble in water, soluble in common organic solvents[3][6] |

| Primary Use | Aqueous-based bioconjugations (e.g., protein-protein, protein-peptide)[1][3] | Organic-phase peptide synthesis, ester formation[1][5] | Solid-phase peptide synthesis (SPPS), organic synthesis[3][6][7] |

| Byproduct | Water-soluble urea[3][4] | Dicyclohexylurea (DCU), insoluble in most organic solvents[3][4][6] | Diisopropylurea (DIU), soluble in most organic solvents[3][6] |

| Optimal pH | 4.5 - 7.2 for activation[8][9] | Not applicable (used in non-aqueous media) | Not applicable (used in non-aqueous media) |

| Key Advantage | Ideal for biological molecules in aqueous buffers; easy byproduct removal.[3][4] | High coupling efficiency in organic synthesis; insoluble byproduct is easily filtered out in solution-phase synthesis.[3] | Liquid form is easy to handle; soluble byproduct is advantageous in solid-phase synthesis.[3][6][7] |

| Key Disadvantage | Susceptible to hydrolysis in aqueous solutions.[1] | Byproduct (DCU) is insoluble and can be difficult to remove in solid-phase synthesis.[3][6] | Can be less reactive than DCC in some applications. |

Enhancing Efficiency: The Role of Activators

To improve the stability of the reactive intermediate and increase coupling efficiency, this compound reactions are often supplemented with activating agents, most commonly N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] These activators react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[1] Another common additive, particularly in peptide synthesis, is 1-Hydroxybenzotriazole (HOBt), which serves a similar purpose in stabilizing the activated species and minimizing side reactions like racemization.[6]

Visualizing the Reaction Pathways

To better understand the dynamics of this compound coupling, the following diagrams illustrate the key reaction pathways.

References

- 1. peptide.com [peptide.com]

- 2. agilent.com [agilent.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Influence of High Temperatures on Carbodiimide-Mediated Carboxylic Acid Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction between carbodiimides and carboxylic acids, with a specific focus on the significant impact of elevated temperatures. Understanding these thermal effects is critical for optimizing reaction yields, minimizing difficult-to-remove byproducts, and ensuring the successful synthesis of target molecules, particularly in the fields of peptide synthesis and drug development.

Core Reaction: The Carbodiimide Coupling Mechanism

Carbodiimides, such as N,N'-Dicyclohexylthis compound (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)this compound (EDC), are powerful dehydrating agents used to facilitate the formation of amide or ester bonds from carboxylic acids and amines or alcohols, respectively. The reaction proceeds through a highly reactive O-acylisourea intermediate.

The generally accepted mechanism under optimal, low-temperature conditions is as follows:

-

Activation: The carboxylic acid adds to one of the double bonds of the this compound, forming the O-acylisourea intermediate. This key step converts the hydroxyl group of the acid into a good leaving group.

-

Nucleophilic Attack: The amine (or alcohol) performs a nucleophilic attack on the carbonyl carbon of the activated intermediate.

-

Product Formation: A stable amide (or ester) bond is formed, releasing a soluble or insoluble urea byproduct.

This fundamental pathway is highly efficient at room temperature or below, forming the basis of countless synthetic procedures.

The Critical Impact of High Temperatures

While increasing temperature often accelerates reaction rates, in this compound chemistry it introduces a significant competing side reaction that can drastically reduce the yield of the desired product. The primary issue at elevated temperatures is the intramolecular rearrangement of the O-acylisourea intermediate.

N-Acylurea Formation: The Major Side Reaction

At high temperatures (often cited as above 60°C), the highly reactive O-acylisourea intermediate can undergo an irreversible intramolecular acyl migration, known as an O-to-N acyl shift.[1][2][3][4] This rearrangement leads to the formation of a stable and unreactive N-acylurea .

This side reaction is detrimental for two main reasons:

-

Yield Reduction: The carboxylic acid is consumed in this non-productive pathway, lowering the overall yield of the desired amide or ester.

-

Purification Challenges: N-acylureas often have similar solubility properties to the desired product, making their removal by standard chromatographic or extraction techniques difficult.[5]

The propensity for N-acylurea formation is influenced by several factors, including the structure of the this compound and the carboxylic acid, solvent polarity, and most critically, the reaction temperature.[1][5][6][7] Studies have shown that the concentration of N-acylurea can double when increasing the temperature from 5°C to 35°C in certain systems.[6][7]

Data Presentation: Temperature Effects

The following tables summarize the general properties of common carbodiimides and the typical effect of temperature on reaction outcomes.

Table 1: Comparison of Common Carbodiimides

| Feature | DCC (N,N'-Dicyclohexylthis compound) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)this compound) |

| Physical State | Waxy, low-melting point solid[8] | Water-soluble hydrochloride salt, solid |

| Solubility | Soluble in organic solvents (DCM, THF, DMF) | Soluble in water and some organic solvents[9] |

| Byproduct | Dicyclohexylurea (DCU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| Byproduct Removal | DCU is largely insoluble in most organic solvents and can be removed by filtration.[8] | The urea byproduct is water-soluble and is typically removed by aqueous workup/extraction. |

| Primary Use Case | Organic-phase synthesis.[8] | Aqueous-phase bioconjugation, peptide synthesis.[9] |

Table 2: Representative Impact of Temperature on Reaction Yield

This table illustrates a hypothetical reaction between a generic carboxylic acid and amine using a this compound coupling agent. The data represents a common trend observed in practice.

| Reaction Temperature | Desired Amide Yield (%) | N-Acylurea Byproduct (%) | Reaction Time | Notes |

| 0 °C | 90% | <5% | 12-24 hours | Slow but clean reaction; minimal side product formation.[6][7][10] |

| 25 °C (Room Temp) | 75% | 15-20% | 4-8 hours | Faster reaction but with a significant increase in N-acylurea.[11] |

| 80 °C | <20% | >60% | 1-2 hours | Very rapid reaction, but the primary product is the undesired N-acylurea.[12] |

Experimental Protocols & Considerations

To minimize the formation of N-acylurea and maximize the yield of the desired product, careful control of the reaction temperature is paramount.

Generalized Protocol for Low-Temperature this compound Coupling

This protocol provides a template for a typical amide coupling reaction.

1. Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

This compound (e.g., EDC or DCC, 1.1 - 1.3 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Optional Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.3 eq) to suppress side reactions and racemization.[5][8]

2. Reaction Setup:

-

All glassware should be oven- or flame-dried to ensure anhydrous conditions.

-

The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

A magnetic stirrer and a cooling bath (ice/water or ice/salt) are required.

3. Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in the reaction flask.

-

If using an additive like HOBt or NHS, add it to the solution.

-

Cool the flask to 0 °C using the cooling bath.

-

Add the this compound (EDC or DCC) to the cooled solution and stir for 15-30 minutes. This is the "pre-activation" step.

-

In a separate flask, dissolve the amine in a small amount of anhydrous solvent.

-

Add the amine solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

4. Workup and Purification:

-

For DCC: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

For EDC: Perform an aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO3), and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography.

Conclusion

Temperature is a critical parameter in this compound-mediated coupling reactions. While elevated temperatures can increase the reaction rate, they strongly promote the formation of N-acylurea byproducts, which reduces yield and complicates purification. For optimal results, these reactions should be initiated at low temperatures (e.g., 0 °C) and allowed to proceed slowly. The use of additives like HOBt or NHS can further suppress side reactions. By carefully controlling the thermal profile of the reaction, researchers can maximize the efficiency and success of their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchmap.jp [researchmap.jp]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Reaction of an Introverted Carboxylic Acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbodiimide-Mediated Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Carbodiimide-mediated amide bond formation stands as a cornerstone of modern organic and medicinal chemistry, prized for its efficiency and mild reaction conditions. This guide provides a comprehensive overview of the core principles, practical considerations, and detailed protocols for successfully employing this powerful synthetic tool.

The Core Mechanism: Activating the Carboxylic Acid

The fundamental principle of this compound-mediated coupling is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine, ultimately forming a stable amide bond.[1] Carbodiimides, characterized by the functional group RN=C=NR, serve as potent dehydration agents in this process.[2] The most commonly employed carbodiimides include the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)this compound (EDC) and the organic-soluble N,N'-dicyclohexylthis compound (DCC) and N,N'-diisopropylthis compound (DIC).[3][4]

The reaction proceeds through a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine, leading to the desired amide and a urea byproduct.[5] However, the O-acylisourea intermediate is also prone to undesirable side reactions, including hydrolysis back to the carboxylic acid and rearrangement to a stable, unreactive N-acylurea.[5][6]

Enhancing Efficiency and Minimizing Side Reactions: The Role of Additives

To improve reaction yields and suppress side reactions, additives are frequently incorporated into this compound coupling protocols.[2] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This strategy mitigates the formation of N-acylurea and reduces the likelihood of racemization, a critical consideration in peptide synthesis.[6][7]

Commonly used additives include:

-

N-Hydroxysuccinimide (NHS) and its water-soluble analog Sulfo-NHS : These are widely used to generate semi-stable NHS esters, which are more resistant to hydrolysis and react efficiently with primary amines.[1]

-

1-Hydroxybenzotriazole (HOBt) : HOBt is another effective additive that minimizes racemization and improves coupling efficiency.[7]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) : Oxyma has emerged as a safer and highly effective alternative to HOBt, demonstrating a remarkable capacity to inhibit racemization and enhance coupling efficiency.

The general mechanism involving an additive is depicted below:

Quantitative Data on this compound-Mediated Amide Bond Formation

The efficiency of this compound-mediated amide bond formation is influenced by several factors, including the choice of this compound, the presence and type of additive, pH, temperature, and solvent. The following tables summarize key quantitative data to guide reagent and condition selection.

Table 1: Comparison of Common this compound Reagents

| Reagent | Acronym | Solubility | Byproduct | Byproduct Solubility | Key Applications |

| 1-Ethyl-3-(3-dimethylaminopropyl)this compound | EDC | Water-soluble[8] | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble[9] | Bioconjugation, aqueous phase synthesis[9] |

| N,N'-Dicyclohexylthis compound | DCC | Soluble in organic solvents (e.g., DCM, DMF)[3] | N,N'-Dicyclohexylurea (DCU) | Insoluble in most organic solvents[7] | Peptide synthesis, organic synthesis[3] |

| N,N'-Diisopropylthis compound | DIC | Soluble in organic solvents[7] | N,N'-Diisopropylurea (DIU) | Soluble in common organic solvents[7] | Solid-phase peptide synthesis[7] |

Table 2: Influence of Additives on Amide Synthesis Yield

| This compound System | Reaction | Typical Yield (%) | Reference |

| EDC/DCC (no additive) | General amide synthesis | 70-90% (at room temp) | [2] |

| DCC/HOBt | Amidation of phenylacetic acid with benzylamine | 61% | [10] |

| EDC | Amidation of phenylacetic acid with benzylamine | 94% | [10] |

| EDC·HCl (with LAG) | Amidation of hydroxycarboxylic acids | 76-94% | [11] |

Table 3: Impact of Reaction Conditions on Side Product Formation and Yield

| Parameter | Condition | Effect on N-Acylurea Formation | Effect on Overall Yield | Reference |

| Temperature | Lower temperature (e.g., 5°C vs. 21°C) | Suppressed | Can be increased by minimizing side reactions | [12] |

| pH | Optimal range for EDC activation: 4.5-6.0 | - | Maximized | [13] |

| pH | Optimal range for amine coupling (with NHS ester): 7.0-8.0 | - | Maximized | [14] |

| Solvent | Low dielectric constant (e.g., CH2Cl2) | Minimized | Can be improved | |

| Additive | Use of HOBt or HOSu | Minimized | Increased | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yielding amide bond formation. Below are representative protocols for common applications.

Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling in Aqueous Solution (e.g., Protein-Small Molecule Conjugation)

This two-step protocol is designed to first activate a carboxylate-containing molecule and then conjugate it to a primary amine-containing molecule.

Materials:

-

Carboxylate-containing molecule

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)this compound hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine)

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylate-containing molecule in Activation Buffer.

-

Add EDC and Sulfo-NHS to the solution. A typical starting molar ratio is 1:2:5 (carboxylate:EDC:Sulfo-NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

-

Amine Coupling:

-

Immediately add the activated carboxylate solution to the amine-containing molecule dissolved in Coupling Buffer.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining activated esters. Incubate for 5-15 minutes.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove unreacted small molecules and byproducts.

-

Protocol 2: DCC/HOBt-Mediated Peptide Coupling in Organic Solvent

This protocol is a standard procedure for solution-phase peptide synthesis.

Materials:

-

N-protected amino acid (or peptide)

-

C-protected amino acid (or peptide) with a free amine

-

N,N'-Dicyclohexylthis compound (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA), if starting with an amine salt)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in the anhydrous solvent.

-

If the amine component is a salt, add the base (1.1 equivalents) to the solution of the C-protected amino acid in a separate flask to generate the free amine.

-

-

Activation:

-

Cool the solution of the N-protected amino acid and HOBt to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the anhydrous solvent dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the mixture at 0°C for 30 minutes.

-

-

Coupling:

-

Add the solution of the free amine to the activated acid mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography or recrystallization.

-

Conclusion

This compound-mediated amide bond formation is a versatile and indispensable tool in modern chemical synthesis. A thorough understanding of the underlying mechanism, the strategic use of additives, and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this powerful methodology in their work.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. This compound Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. peptide.com [peptide.com]

- 5. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. bachem.com [bachem.com]

- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Suppressing catalyst poisoning in the this compound-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]

- 12. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation to Nanoparticles using EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to nanoparticles is a critical process in the development of targeted drug delivery systems, diagnostic assays, and advanced imaging agents. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely adopted "zero-length" crosslinking chemistry for covalently coupling antibodies to nanoparticles functionalized with carboxyl groups. This method forms a stable amide bond between the carboxyl groups on the nanoparticle surface and primary amines (e.g., lysine residues) on the antibody.

This document provides detailed application notes and experimental protocols for the successful conjugation of antibodies to nanoparticles using EDC/NHS chemistry.

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a two-step process that offers high efficiency and stability for protein conjugation.

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[1][2]

-

Formation of a Stable NHS-ester: To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS-ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.[1][2]

-

Amide Bond Formation: The NHS-ester readily reacts with primary amines on the antibody to form a stable amide bond, covalently linking the antibody to the nanoparticle.[3]

The use of a two-step protocol, where the nanoparticle activation and antibody conjugation are performed sequentially, is often preferred to minimize the risk of antibody crosslinking.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the EDC/NHS conjugation protocol, compiled from various sources. These values should be considered as a starting point for optimization for your specific nanoparticle and antibody system.

Table 1: Reagent Concentrations and Molar Ratios

| Reagent | Concentration Range | Molar Excess (relative to -COOH groups) | Notes |

| EDC | 0.1 mM - 50 mM[5][6] | 4-fold to 10-fold molar excess is a common starting point.[7] | Can be adjusted based on conjugation efficiency. Higher concentrations may be needed for less efficient reactions.[1] |

| NHS/Sulfo-NHS | 0.2 mM - 100 mM[5][6] | Often used at a 1:1 to 3:1 molar ratio with EDC.[7][8] | Sulfo-NHS is preferred for its higher water solubility.[9] |